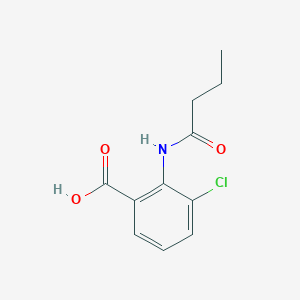![molecular formula C18H19ClO4 B5229207 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5229207.png)
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as CMPOB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and materials science.
作用机制
The exact mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells, indicating that it may have potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde can have various biochemical and physiological effects, depending on the specific biological system being studied. For example, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo, indicating that it may have potential as an anti-cancer agent. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting that it may have potential as a therapeutic agent for pain and inflammation.
实验室实验的优点和局限性
One advantage of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have a wide range of potential applications, making it a versatile compound for studying various biological systems. However, one limitation of using 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several potential future directions for research on 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. One area of interest is the development of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde-based polymers with unique properties, such as biodegradability or self-healing capabilities. Another area of interest is the further investigation of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde's potential as an anti-cancer agent, including studies on its mechanism of action and its efficacy in animal models. Additionally, research could be conducted on the potential use of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde as a therapeutic agent for pain and inflammation, including studies on its safety and efficacy in animal models.
合成方法
The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves several steps, starting with the reaction of 2-chloro-5-methylphenol with propylene oxide to form 3-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a catalyst to yield 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学研究应用
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been studied for its potential use in various fields, including materials science, drug discovery, and cancer research. In materials science, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been used as a building block for the synthesis of novel polymers with unique properties. In drug discovery, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been investigated as a potential lead compound for the development of new drugs that target specific biological pathways. In cancer research, 4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may be a promising candidate for further development as an anti-cancer agent.
属性
IUPAC Name |
4-[3-(2-chloro-5-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-13-4-6-15(19)17(10-13)23-9-3-8-22-16-7-5-14(12-20)11-18(16)21-2/h4-7,10-12H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVAHYLWRSOAMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6493900 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5229133.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5229144.png)
![N-(4-bromophenyl)-N-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B5229157.png)
![6-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5229162.png)
![4-butyl-7-[(2-chloro-4-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5229170.png)
![N-(4-{[2-(4-bromophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5229171.png)


![N-(2,5-dimethylphenyl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5229215.png)

![2-[(4-tert-butylbenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5229234.png)
![4-[(2-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5229242.png)
![[1-({1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B5229243.png)